1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid
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Description
The compound “1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid” is a nitrogenous heterocyclic compound . It has a molecular weight of 287.32 . The compound is a powder at room temperature .
Synthesis Analysis
A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a quinazolinone scaffold .Chemical Reactions Analysis
The compound can be synthesized through a one-pot, eco-friendly, three-component reaction combining phthalic anhydride with anilines and anthranilamide in water without any catalyst .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 287.32 . More detailed physical and chemical properties are not available in the current resources.Safety and Hazards
Properties
IUPAC Name |
1-[(4-oxo-3H-quinazolin-2-yl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14-11-5-1-2-6-12(11)16-13(17-14)9-18-7-3-4-10(8-18)15(20)21/h1-2,5-6,10H,3-4,7-9H2,(H,20,21)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVVYKZHSNSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=CC=CC=C3C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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